molecular formula C7H7F3N2 B151383 3-(Trifluoromethyl)phenylhydrazine CAS No. 368-78-5

3-(Trifluoromethyl)phenylhydrazine

Cat. No.: B151383
CAS No.: 368-78-5
M. Wt: 176.14 g/mol
InChI Key: RSESUCWJKLHXEZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylhydrazine is an organic compound with the molecular formula C7H7F3N2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is of significant interest in organic synthesis due to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: It participates in nucleophilic substitution reactions, particularly at the hydrazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines and hydrazides.

Scientific Research Applications

3-(Trifluoromethyl)phenylhydrazine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can form stable complexes with metal ions and participate in redox reactions, influencing cellular pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: Similar structure but lacks the hydrazine moiety.

    3-(Trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of hydrazine.

    3-(Trifluoromethyl)phenylhydrazone: A derivative formed by the reaction with carbonyl compounds.

Uniqueness

3-(Trifluoromethyl)phenylhydrazine is unique due to the presence of both the trifluoromethyl group and the hydrazine moiety, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESUCWJKLHXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190274
Record name (3-(Trifluoromethyl)phenyl)hydrazine
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

368-78-5
Record name [3-(Trifluoromethyl)phenyl]hydrazine
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Record name (3-(Trifluoromethyl)phenyl)hydrazine
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Record name (3-(Trifluoromethyl)phenyl)hydrazine
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Synthesis routes and methods

Procedure details

m-Aminobenzotrifluoride (48.34 g: 0.3 mole) was cooled and treated with concentrated hydrochloric acid (137 ml) added dropwise. The paste was stirred at 0° and a solution of sodium nitrite (19.1 g) in water (137 ml) was added at 0°-5° with stirring. An almost clear solution was obtained. Then a solution of stannous chloride dihydrate (191.3 g) in concentrated hydrochloric acid (137 ml) was added dropwise with stirring at 0°-10°.
Quantity
48.34 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
137 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
191.3 g
Type
reactant
Reaction Step Three
Quantity
137 mL
Type
solvent
Reaction Step Three
Quantity
137 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 3-(trifluoromethyl)phenylhydrazine not deemed suitable for selective derivatization of carbonyl groups in the study?

A1: The research found that while this compound reacts with carbonyl groups, it also demonstrated reactivity with hydroxy and carboxylic acid groups []. This lack of selectivity makes it unsuitable for specifically targeting and quantifying carbonyl groups on material surfaces using this derivatization method.

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